molecular formula C9H6N2O5S B11859973 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid CAS No. 5263-74-1

8-Hydroxy-7-nitroso-5-quinolinesulfonic acid

Cat. No.: B11859973
CAS No.: 5263-74-1
M. Wt: 254.22 g/mol
InChI Key: LZATVADSGLVHDJ-UHFFFAOYSA-N
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Description

8-Hydroxy-7-nitroso-5-quinolinesulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a hydroxyl group at the 8th position, a nitroso group at the 7th position, and a sulfonic acid group at the 5th position on the quinoline ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid typically involves the nitration of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Hydroxy-7-nitroso-5-quinolinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-7-nitroso-5-quinolinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the detection of metal ions due to its ability to form stable complexes.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups play a crucial role in binding to metal ions and proteins, thereby modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

8-Hydroxy-7-nitroso-5-quinolinesulfonic acid can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Lacks the nitroso and sulfonic acid groups, making it less versatile in certain applications.

    8-Hydroxy-5-nitroquinoline: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.

    8-Hydroxy-7-iodo-5-quinolinesulfonic acid: The presence of an iodine atom significantly alters its chemical properties and applications. The unique combination of functional groups in this compound makes it particularly useful in a variety of scientific and industrial applications.

Properties

CAS No.

5263-74-1

Molecular Formula

C9H6N2O5S

Molecular Weight

254.22 g/mol

IUPAC Name

8-hydroxy-7-nitrosoquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6N2O5S/c12-9-6(11-13)4-7(17(14,15)16)5-2-1-3-10-8(5)9/h1-4,12H,(H,14,15,16)

InChI Key

LZATVADSGLVHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=O)S(=O)(=O)O

Origin of Product

United States

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